2-chloro-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylthiazole-4-carboxamide
CAS No.:
Cat. No.: VC14807500
Molecular Formula: C11H10ClN3OS2
Molecular Weight: 299.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10ClN3OS2 |
|---|---|
| Molecular Weight | 299.8 g/mol |
| IUPAC Name | 2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-methyl-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C11H10ClN3OS2/c1-5-8(14-10(12)17-5)9(16)15-11-13-6-3-2-4-7(6)18-11/h2-4H2,1H3,(H,13,15,16) |
| Standard InChI Key | XZIXTHUTYRHQFJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(S1)Cl)C(=O)NC2=NC3=C(S2)CCC3 |
Introduction
Structural and Chemical Characterization
Core Molecular Architecture
The compound features a bicyclic system comprising a 5,6-dihydro-4H-cyclopenta[d]thiazole scaffold linked via a carboxamide bond to a 2-chloro-5-methylthiazole subunit. Critical structural elements include:
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Chlorine substitution at the C2 position of the thiazole ring, enhancing electrophilic reactivity
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Methyl group at C5, influencing steric interactions and metabolic stability
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Fused cyclopentathiazole system, creating a rigid planar structure conducive to target binding
The IUPAC name 2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1, thiazol-2-yl)-5-methyl-1,3-thiazole-4-carboxamide precisely encodes these features.
Physicochemical Properties
A comparative analysis of key parameters reveals:
| Property | Value | Implications |
|---|---|---|
| Molecular Weight | 299.8 g/mol | Optimal for blood-brain barrier penetration |
| LogP (Estimated) | 2.8 ± 0.3 | Balanced hydrophobicity for membrane transit |
| Hydrogen Bond Donors | 1 | Facilitates target binding specificity |
| Rotatable Bonds | 3 | Conformational flexibility for target adaptation |
These properties suggest favorable drug-likeness parameters under Lipinski's rule-of-five criteria .
Synthetic Methodologies
Multi-Step Synthesis Pathways
The compound is typically synthesized through a convergent approach:
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Cyclopentathiazole Core Formation
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Cyclocondensation of cyclopentanone with thiourea derivatives under acidic conditions
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Yields 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole intermediate
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Thiazole Carboxamide Construction
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Final Purification
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Chromatographic separation (SiO₂, ethyl acetate/hexane gradient)
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≥95% purity confirmed via HPLC (C18 column, acetonitrile/water mobile phase)
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Yield Optimization Strategies
Reaction temperature and catalyst loading critically impact process efficiency:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| 0°C, 1.2 eq EDCI | 58 | 91 |
| 25°C, 1.5 eq EDCI | 72 | 95 |
| 40°C, 2.0 eq EDCI | 68 | 89 |
Optimal conditions (25°C, 1.5 eq EDCI) balance yield and purity .
Biological Activity Profile
Antimicrobial Efficacy
In standardized broth microdilution assays against clinically relevant pathogens:
| Organism | MIC (µg/ml) | Reference Drug (MIC) |
|---|---|---|
| Staphylococcus aureus | 12.5 | Vancomycin (1.0) |
| Escherichia coli | 50 | Ciprofloxacin (0.25) |
| Candida albicans | 25 | Fluconazole (2.0) |
The 8-fold greater potency against fungi versus bacteria suggests target specificity toward fungal cytochrome P450 enzymes .
| Kinase | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| JAK3 | 18.7 | 120x vs JAK1 |
| EGFR (T790M mutant) | 42.3 | 35x vs wild-type |
| CDK9 | 89.1 | 8x vs CDK2 |
The compound's thiazole-carboxamide moiety facilitates hydrogen bonding with kinase hinge regions, while the chloro group enhances hydrophobic pocket interactions.
Structure-Activity Relationship (SAR) Insights
Critical Substituent Effects
| Modification | JAK3 IC₅₀ Shift | Antimicrobial MIC Change |
|---|---|---|
| Chlorine → Fluorine | 6x increase | 2x decrease |
| Methyl → Ethyl | 3x increase | No significant change |
| Carboxamide → Ester | 15x increase | Loss of activity |
The chlorine atom and carboxamide group emerge as indispensable for dual biological activity .
Analog Comparison
| Compound | Key Feature | JAK3 IC₅₀ (nM) |
|---|---|---|
| Parent compound | 2-Cl, cyclopentathiazole | 18.7 |
| Analog A | 2-F, benzothiazole | 112 |
| Analog B | Unsubstituted thiazole | 890 |
The cyclopentathiazole system confers 50-fold greater kinase affinity versus benzothiazole derivatives .
Pharmacokinetic and Toxicity Considerations
ADME Profile (Rat Model)
| Parameter | Value |
|---|---|
| Oral bioavailability | 62% ± 8% |
| Plasma t₁/₂ | 4.1 hr |
| CYP3A4 inhibition | IC₅₀ = 12 µM |
| Plasma protein binding | 89% ± 3% |
The extended half-life and moderate protein binding suggest suitability for twice-daily dosing.
Acute Toxicity
| Species | LD₅₀ (mg/kg) | Notable Effects |
|---|---|---|
| Mouse | 320 | Transient hepatic enzyme elevation |
| Rat | 285 | Renal tubular necrosis >200 mg/kg |
Dose-limiting toxicity appears primarily hepatorenal, warranting structural optimization .
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